Cas no 279-82-3 (3-Azabicyclo[3.2.1]octane)

3-Azabicyclo[3.2.1]octane structure
3-Azabicyclo[3.2.1]octane structure
Product name:3-Azabicyclo[3.2.1]octane
CAS No:279-82-3
MF:C7H13N
MW:147.64600
MDL:MFCD17480500
CID:249549
PubChem ID:12313490

3-Azabicyclo[3.2.1]octane Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.2.1]octane
    • RAC-(1R,5S)-3-AZABICYCLO[3.2.1]OCTANE XHCL
    • 2-Azabicyclo<3.2.1>octan
    • 3-azabicyclo[3,2,1]octane Hydrochloride
    • 3-aza-bicyclo[3.2.1]octane
    • 3-Aza-bicyclo<3.2.1>octan
    • SY193663
    • 279-82-3
    • AC8006
    • MFCD17480500
    • EN300-89735
    • CJQNJRRDTPULTL-UHFFFAOYSA-N
    • DTXSID90487422
    • AKOS006351251
    • BS-12971
    • 3-azabicyclo[3.2.1]-octane
    • CS-0217853
    • SCHEMBL27316
    • MDL: MFCD17480500
    • Inchi: InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2/t6-,7+
    • InChI Key: CJQNJRRDTPULTL-KNVOCYPGSA-N
    • SMILES: C1CC2CC1CNC2

Computed Properties

  • Exact Mass: 147.08100
  • Monoisotopic Mass: 111.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 80.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.13670

3-Azabicyclo[3.2.1]octane Security Information

3-Azabicyclo[3.2.1]octane Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Azabicyclo[3.2.1]octane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
R701175-25mg
rac-(1R,5S)-3-azabicyclo[3.2.1]octane
279-82-3
25mg
$ 305.00 2022-06-03
Chemenu
CM328658-25g
3-azabicyclo[3.2.1]octane
279-82-3 95%+
25g
$10856 2021-08-18
Enamine
EN300-89735-5.0g
3-azabicyclo[3.2.1]octane
279-82-3 95%
5.0g
$5010.0 2023-02-11
TRC
R701175-2.5mg
rac-(1R,5S)-3-azabicyclo[3.2.1]octane
279-82-3
2.5mg
$ 45.00 2022-06-03
TRC
R701175-5mg
rac-(1R,5S)-3-azabicyclo[3.2.1]octane
279-82-3
5mg
$ 90.00 2022-06-03
Enamine
EN300-89735-0.5g
3-azabicyclo[3.2.1]octane
279-82-3 95%
0.5g
$983.0 2023-09-20
Enamine
EN300-89735-10.0g
3-azabicyclo[3.2.1]octane
279-82-3 95%
10.0g
$9766.0 2023-02-11
Enamine
EN300-89735-1.0g
3-azabicyclo[3.2.1]octane
279-82-3 95%
1.0g
$1215.0 2023-02-11
Enamine
EN300-1718161-2.5g
(1R,5S)-3-azabicyclo[3.2.1]octane
279-82-3
2.5g
$3530.0 2023-06-04
Enamine
EN300-1718161-5.0g
(1R,5S)-3-azabicyclo[3.2.1]octane
279-82-3
5g
$5221.0 2023-06-04

3-Azabicyclo[3.2.1]octane Related Literature

Additional information on 3-Azabicyclo[3.2.1]octane

3-Azabicyclo[3.2.1]octane (CAS No. 279-82-3): A Versatile Bicyclic Amine in Modern Chemistry

The 3-Azabicyclo[3.2.1]octane (CAS No. 279-82-3) is a bicyclic amine compound that has garnered significant attention in pharmaceutical and organic chemistry due to its unique structural framework. This nitrogen-containing heterocycle is characterized by its rigid bicyclic structure, which makes it an attractive scaffold for drug design and material science applications. The compound's CAS number 279-82-3 serves as a unique identifier in chemical databases, ensuring precise tracking in research and industrial applications.

One of the most compelling aspects of 3-Azabicyclo[3.2.1]octane is its role as a pharmacophore in medicinal chemistry. Researchers have explored its potential in developing central nervous system (CNS) drugs, given its ability to mimic natural alkaloids. Recent studies highlight its utility in creating neuromodulators and enzyme inhibitors, aligning with the growing demand for neurotherapeutic agents—a hot topic in 2024 due to rising neurological disorder cases worldwide.

From a synthetic perspective, 3-Azabicyclo[3.2.1]octane offers intriguing challenges and opportunities. Its bridged ring system requires specialized organic synthesis techniques, such as intramolecular cyclizations or transition-metal-catalyzed reactions. These methods are frequently searched in academic databases, reflecting the compound's relevance in advanced synthetic chemistry. Moreover, its derivatives are being investigated for catalysis applications, particularly in asymmetric synthesis—a field gaining traction with the push for greener chemistry.

The physical and chemical properties of 3-Azabicyclo[3.2.1]octane further underscore its versatility. With a molecular weight of 111.17 g/mol and a basic nitrogen center, it participates in diverse chemical reactions, including alkylations and acylations. These traits make it valuable for constructing complex molecular architectures, a trending focus in drug discovery pipelines. Notably, its stability under physiological conditions has spurred interest in prodrug development, addressing a common query about improving drug bioavailability.

In material science, 3-Azabicyclo[3.2.1]octane derivatives exhibit potential for designing functional polymers. Their rigid structures can enhance thermal stability—a property highly sought after in high-performance materials. This aligns with 2024’s surge in searches for sustainable polymer additives, as industries seek eco-friendly alternatives to conventional materials.

Market insights reveal growing procurement of CAS 279-82-3 by pharmaceutical intermediates suppliers, driven by R&D investments in neurology-focused therapeutics. Analytical techniques like NMR spectroscopy and mass spectrometry—frequently asked about in research forums—are critical for quality control during its production. Regulatory-compliant synthesis remains a key discussion point, reflecting global emphasis on chemical safety standards.

Future prospects for 3-Azabicyclo[3.2.1]octane include explorations in bioconjugation chemistry and targeted drug delivery—topics dominating recent scientific literature. Its compatibility with click chemistry protocols (another trending search term) opens doors for bioorthogonal applications. As AI-assisted molecular design advances, this compound’s structure-activity relationships are being computationally modeled, addressing a common industry question about rational drug design optimization.

In conclusion, 3-Azabicyclo[3.2.1]octane (CAS 279-82-3) exemplifies how bicyclic amines bridge fundamental research and industrial innovation. Its multifaceted applications—from CNS drug candidates to advanced material precursors—position it as a compound of enduring scientific and commercial interest, perfectly mirroring 2024’s interdisciplinary research trends.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:279-82-3)3-Azabicyclo[3.2.1]octane
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):152.0/297.0/914.0